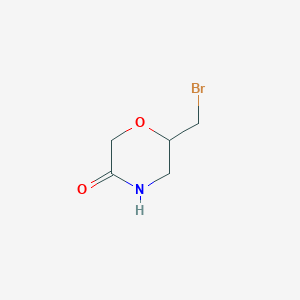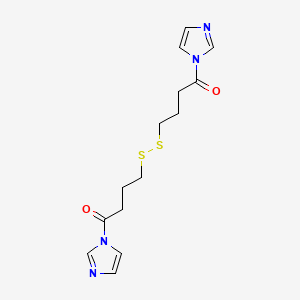
3-Amino-2,2-dimethylbutanenitrile hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-2,2-dimethylbutanenitrile hydrochloride: is a chemical compound with the molecular formula C₆H₁₃ClN₂ and a molecular weight of 148.63 g/mol . It is a derivative of butanenitrile, characterized by the presence of an amino group and two methyl groups attached to the second carbon atom. This compound is often used in various chemical and pharmaceutical research applications due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2,2-dimethylbutanenitrile hydrochloride typically involves the reaction of 3-amino-2,2-dimethylbutanenitrile with hydrochloric acid. The process begins with the preparation of 3-amino-2,2-dimethylbutanenitrile, which can be synthesized by reacting 3-methyl-2-butanone with sodium cyanide and ammonium chloride in the presence of a phase-transfer catalyst such as benzyltriethylammonium chloride . The resulting nitrile is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-2,2-dimethylbutanenitrile hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: The compound can undergo oxidation to form corresponding oximes or amides.
Common Reagents and Conditions:
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Major Products:
Substitution: Various substituted derivatives depending on the reagent used.
Reduction: 3-Amino-2,2-dimethylbutylamine.
Oxidation: Corresponding oximes or amides.
Scientific Research Applications
3-Amino-2,2-dimethylbutanenitrile hydrochloride has a wide range of applications in scientific research, including:
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 3-Amino-2,2-dimethylbutanenitrile hydrochloride depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor for certain enzymes, affecting their activity and function. The compound’s molecular targets and pathways involved vary based on its use in different research fields. For instance, in medicinal chemistry, it may interact with specific receptors or enzymes, modulating their activity to achieve a therapeutic effect.
Comparison with Similar Compounds
2-Amino-2,3-dimethylbutanenitrile: Similar structure but with a different substitution pattern.
3-Amino-2,2-dimethylbutylamine: A reduced form of the nitrile compound.
3-Amino-2,2-dimethylbutanoic acid: An oxidized form of the nitrile compound.
Uniqueness: 3-Amino-2,2-dimethylbutanenitrile hydrochloride is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications.
Properties
Molecular Formula |
C6H13ClN2 |
|---|---|
Molecular Weight |
148.63 g/mol |
IUPAC Name |
3-amino-2,2-dimethylbutanenitrile;hydrochloride |
InChI |
InChI=1S/C6H12N2.ClH/c1-5(8)6(2,3)4-7;/h5H,8H2,1-3H3;1H |
InChI Key |
IOVKPRFAKZWQMU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)(C)C#N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-7,7-dimethylfuro[3,4-B]pyridin-5(7H)-one](/img/structure/B12499661.png)
![methyl 3-({(E)-[4-(2-amino-2-oxoethoxy)phenyl]methylidene}amino)-2-methylbenzoate](/img/structure/B12499665.png)

![3-Methoxy-5H-benzofuro[3,2-c]carbazole](/img/structure/B12499676.png)
![Methyl 5-{[(4-methylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12499684.png)
![Ethyl 2-(morpholin-4-yl)-5-({[5-(3-nitrophenyl)furan-2-yl]carbonyl}amino)benzoate](/img/structure/B12499697.png)

![N-[1-(4-ethyl-5-{[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-2-methylpropyl]benzamide](/img/structure/B12499707.png)


![ethyl 4-[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)benzoyl]piperazine-1-carboxylate](/img/structure/B12499736.png)

![Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(2-bromophenyl)carbonyl]amino}benzoate](/img/structure/B12499752.png)
![Methyl 5-{[(2-fluorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12499754.png)
